

GBR 12783: A Technical Guide for Researchers

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Compound of Interest

Compound Name: GBR 12783

Cat. No.: B1139405

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **GBR 12783**, a potent and selective dopamine reuptake inhibitor. This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols.

Core Chemical and Physical Data

GBR 12783, a member of the 1,4-dialkylpiperazine class, is a valuable tool for neuroscience research, particularly in studies related to dopaminergic systems. The following table summarizes its key quantitative data.

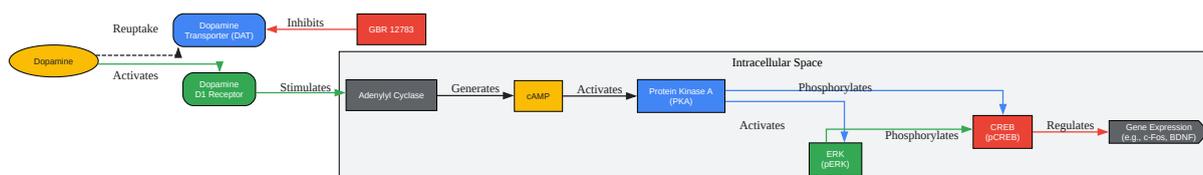
Property	Value	Notes
CAS Number	67469-57-2	Dihydrochloride
145428-33-7	(E)-isomer free base	
Molecular Formula	C ₂₈ H ₃₂ N ₂ O	Free Base
C ₂₈ H ₃₂ N ₂ O · 2HCl	Dihydrochloride	
Molecular Weight	412.58 g/mol	Free Base
485.5 g/mol	Dihydrochloride	

Mechanism of Action and Signaling Pathways

GBR 12783 exerts its effects primarily by acting as a selective and potent inhibitor of the dopamine transporter (DAT). By blocking DAT, **GBR 12783** increases the extracellular concentration and prolongs the signaling of dopamine in the synaptic cleft.

The binding of **GBR 12783** to the dopamine transporter is a complex process. Evidence suggests a two-step mechanism: an initial rapid binding event is followed by a slower conformational change of the transporter-inhibitor complex, leading to a more stable interaction[1]. The binding and inhibitory potency of **GBR 12783** are influenced by the ionic environment, with sodium ions playing a critical role[2].

The inhibition of dopamine reuptake by **GBR 12783** leads to the enhanced activation of post-synaptic dopamine receptors, primarily D1 and D2 receptors. This triggers downstream intracellular signaling cascades. Notably, administration of **GBR 12783** has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK) in dopamine D1 receptor-expressing striatal neurons[3]. This suggests the involvement of the Ras/Raf/MEK/ERK (MAPK) pathway, a critical signaling cascade involved in neuronal plasticity, gene expression, and survival. The activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor cAMP Response Element-Binding protein (CREB), which in turn can modulate the expression of genes involved in long-term neuronal changes.



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GBR 12783 Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments frequently conducted with **GBR 12783**.

In Vitro Dopamine Uptake Assay

This protocol outlines the measurement of [³H]dopamine uptake in rat striatal synaptosomes to determine the inhibitory potency of **GBR 12783**[4][5].

1. Preparation of Synaptosomes:

- Male Wistar rats (150-200g) are euthanized, and the striata are rapidly dissected on ice.
- The tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer.
- The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
- The resulting supernatant is then centrifuged at 17,000 x g for 20 minutes at 4°C.
- The pellet, containing the synaptosomes, is resuspended in a Krebs-Ringer phosphate buffer (pH 7.4) containing 124 mM NaCl, 4.9 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 0.75 mM CaCl₂, 15.4 mM sodium phosphate, and 11.1 mM glucose.

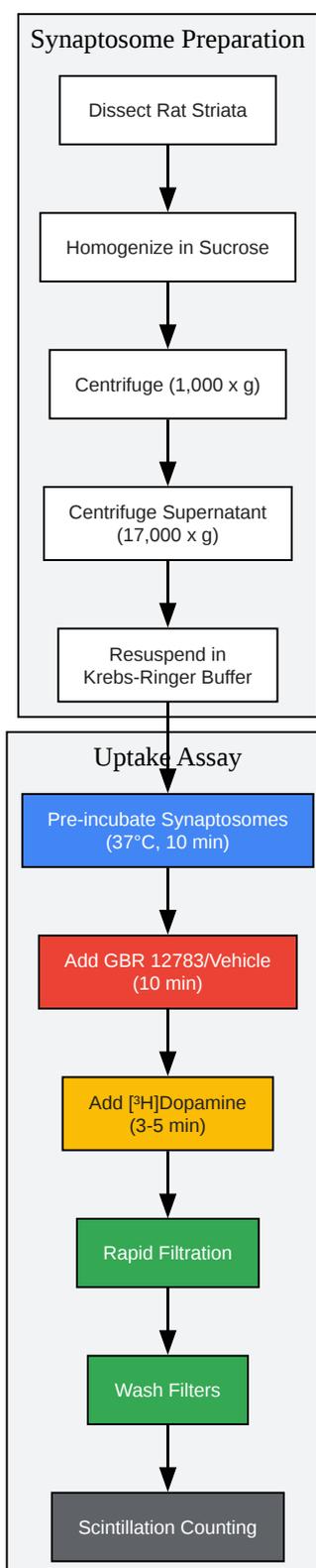
2. Dopamine Uptake Assay:

- Synaptosomal aliquots (approximately 100 µg of protein) are pre-incubated for 10 minutes at 37°C in the Krebs-Ringer buffer in the presence of a monoamine oxidase inhibitor (e.g., 10 µM pargyline) to prevent dopamine degradation.
- Various concentrations of **GBR 12783** or vehicle are added to the synaptosomal suspension and incubated for an additional 10 minutes.
- The uptake reaction is initiated by the addition of [³H]dopamine (final concentration, e.g., 10 nM).

- The incubation is carried out for a short period (e.g., 3-5 minutes) at 37°C to measure the initial rate of uptake.
- The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are immediately washed three times with 5 mL of ice-cold buffer.
- Non-specific uptake is determined in the presence of a high concentration of a standard dopamine uptake inhibitor (e.g., 10 μ M benztropine) or by conducting the assay at 0-4°C.
- The radioactivity retained on the filters is quantified by liquid scintillation counting.

3. Data Analysis:

- The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
- The inhibitory concentration 50 (IC₅₀) value for **GBR 12783** is determined by non-linear regression analysis of the concentration-response curve.



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Dopamine Uptake Assay Workflow

Passive Avoidance Test

This protocol describes a one-trial passive avoidance test in rats to assess the effects of **GBR 12783** on learning and memory.

1. Apparatus:

- A two-compartment passive avoidance apparatus is used, consisting of a brightly lit "safe" compartment and a dark "aversive" compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

2. Habituation:

- On the day before the training, each rat is placed in the lit compartment for a period (e.g., 60 seconds) to habituate to the apparatus. The guillotine door remains closed.

3. Training (Acquisition Trial):

- On the training day, rats are administered **GBR 12783** (e.g., 10 mg/kg, intraperitoneally) or vehicle a set time (e.g., 30 minutes) before the trial.
- Each rat is placed in the lit compartment. After an acclimatization period (e.g., 10 seconds), the guillotine door is opened.
- The latency to enter the dark compartment (all four paws inside) is recorded.
- Once the rat enters the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
- The rat is then immediately removed from the apparatus and returned to its home cage.

4. Testing (Retention Trial):

- 24 hours after the training trial, the rat is placed back into the lit compartment.
- The guillotine door is opened, and the latency to enter the dark compartment is recorded, up to a maximum cut-off time (e.g., 300 seconds).

- No foot shock is delivered during the testing trial.
- An increased latency to enter the dark compartment during the retention trial is indicative of improved memory of the aversive experience.

5. Data Analysis:

- The step-through latencies from the training and testing trials are recorded.
- Statistical analysis (e.g., Mann-Whitney U test or t-test) is used to compare the latencies between the **GBR 12783**-treated and vehicle-treated groups.

Forced Swim Test

The forced swim test is used to assess antidepressant-like activity in rodents. This protocol is adapted for mice.

1. Apparatus:

- A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of approximately 15 cm, such that the mouse cannot touch the bottom with its tail or paws.

2. Pre-test Session (Habituation):

- On the first day, each mouse is placed in the cylinder for a 15-minute habituation session. This is done to induce a state of immobility on the subsequent test day.
- After the session, the mouse is removed, dried with a towel, and returned to its home cage.

3. Test Session:

- 24 hours after the pre-test session, mice are administered **GBR 12783** or vehicle at a specified time (e.g., 30-60 minutes) before the test.
- Each mouse is placed in the cylinder for a 6-minute test session.
- The session is video-recorded for later analysis.

- The behavior of the mouse is scored during the last 4 minutes of the session. The primary behaviors scored are:
 - Immobility: The mouse remains floating in the water, making only small movements necessary to keep its head above water.
 - Mobility: The mouse is actively swimming, climbing, or diving.

4. Data Analysis:

- The total duration of immobility during the 4-minute observation period is calculated.
- A significant decrease in the duration of immobility in the **GBR 12783**-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
- Statistical analysis (e.g., t-test or ANOVA) is used to compare the immobility times between groups.

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References

1. Evidence for the sequential formation of two complexes between an uptake inhibitor, GBR 12783 [1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)piperazine], and the neuronal transporter of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Specific binding of [3H]GBR 12783 to the dopamine neuronal carrier included in polarized membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
3. researchgate.net [researchgate.net]
4. GBR 12783, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
5. Dopamine uptake by rat striatal synaptosomes: time- and temperature-dependent decay and protection by dithiothreitol and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

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